molecular formula C12H10F3N3O2 B1528069 ethyl 1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylate CAS No. 1245643-77-9

ethyl 1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B1528069
CAS No.: 1245643-77-9
M. Wt: 285.22 g/mol
InChI Key: RHJKBQPPUGZIJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trifluoromethylphenyl compounds are often used in the pharmaceutical and agrochemical industries due to their unique physicochemical properties . They are known for their biological activities, which are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the phenyl moiety .

Scientific Research Applications

Crystallography and Molecular Structure

The study by Dolzhenko et al. (2010) provides insights into the crystallographic properties of a related compound, N-ethoxycarbonyl-N′-(3-phenyl-1H-1,2,4-triazol-5-yl)thiourea. This research offers valuable information on the molecular structure and polymorphism, contributing to a deeper understanding of the physical and chemical characteristics of triazole derivatives (Dolzhenko et al., 2010).

Synthetic Methods and Reactions

Ghozlan et al. (2014) explored the synthesis of various triazole derivatives, including ethyl 3-amino-5-phenylpyrazole-4-carboxylate. This study provides a foundation for understanding the synthetic routes and potential reactions involving ethyl 1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylate (Ghozlan et al., 2014).

Antimicrobial Applications

Research by Bhat et al. (2016) on triazolyl pyrazole derivatives, which are structurally similar to this compound, highlights their potential as antimicrobial agents. This study's findings suggest that similar compounds could be explored for their antimicrobial properties (Bhat et al., 2016).

Properties

IUPAC Name

ethyl 1-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2/c1-2-20-11(19)10-16-7-18(17-10)9-5-3-4-8(6-9)12(13,14)15/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJKBQPPUGZIJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=N1)C2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745197
Record name Ethyl 1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245643-77-9
Record name Ethyl 1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.